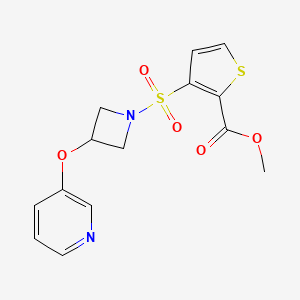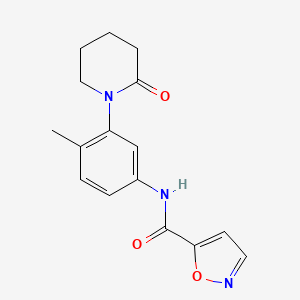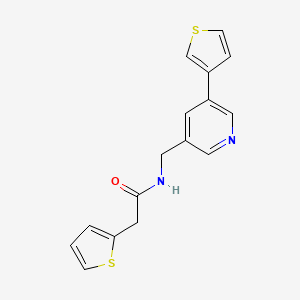
3-(Phenylsulfanyl)aniline hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Phenylsulfanyl)aniline hydrochloride is an organic compound with the molecular formula C12H12ClNS and a molecular weight of 237.75 . It is a powder that is stored at room temperature .
Molecular Structure Analysis
The molecular structure of 3-(Phenylsulfanyl)aniline hydrochloride consists of a benzene ring attached to an amine (NH2) and a phenylsulfanyl group (C6H5S-) . The InChI code for this compound is 1S/C12H11NS.ClH/c13-10-5-4-8-12(9-10)14-11-6-2-1-3-7-11;/h1-9H,13H2;1H .Physical And Chemical Properties Analysis
3-(Phenylsulfanyl)aniline hydrochloride is a powder that is stored at room temperature . It has a melting point of 132-134 degrees Celsius .科学的研究の応用
Corrosion Inhibition
Aniline derivatives, including compounds similar to 3-(Phenylsulfanyl)aniline hydrochloride, have been extensively studied for their corrosion inhibition properties. Studies have shown that these compounds can significantly reduce corrosion in metals by forming a protective layer on the metal surface. For instance, Daoud et al. (2014) demonstrated the efficiency of a thiophene Schiff base, a compound with structural similarities to aniline derivatives, as a corrosion inhibitor for mild steel in acidic solutions (Daoud, Douadi, Issaadi, & Chafaa, 2014). Another study by Farsak et al. (2015) highlighted the effectiveness of (E)-N-((E)-3-phenylallylidene)-2-(phenylthio)aniline in inhibiting the corrosion of low carbon steel (Farsak, Keleş, & Keleş, 2015).
Organic Synthesis
Aniline derivatives are key intermediates in organic synthesis, facilitating the construction of complex molecules. Liu et al. (2017) developed a method to synthesize 3-((arylsulfonyl)methyl)indolin-2-ones using aniline as the aryl source, showcasing the versatility of aniline derivatives in synthesizing sulfonated compounds with potential pharmacological activities (Liu, Zheng, & Wu, 2017).
Environmental Remediation
Aniline derivatives have also been explored for their application in environmental remediation, particularly in the degradation of pollutants. A study by Wu et al. (2018) investigated the degradation of aniline using persulfate activated by rice straw biochar, demonstrating that aniline derivatives could be effectively decomposed, highlighting their role in treating aniline-based pollution (Wu, Guo, Han, Zhu, Zhou, & Lan, 2018).
Material Science
In material science, aniline derivatives have been employed to develop luminescent materials and electro-optical devices. Vezzu et al. (2010) discussed the synthesis and application of N,N-Di(phenyl)aniline derivatives in creating highly luminescent platinum complexes for electroluminescence, showcasing their potential in light-emitting diode (LED) technologies (Vezzu, Deaton, Jones, Bartolotti, Harris, Marchetti, Kondakova, Pike, & Huo, 2010).
Safety and Hazards
This compound is associated with several hazard statements, including H302, H315, H319, and H335 . These indicate that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . It is recommended to handle this compound with appropriate safety measures.
特性
IUPAC Name |
3-phenylsulfanylaniline;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NS.ClH/c13-10-5-4-8-12(9-10)14-11-6-2-1-3-7-11;/h1-9H,13H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBNPXZDDLIRRTF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)SC2=CC=CC(=C2)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClNS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Phenylsulfanyl)aniline hydrochloride | |
CAS RN |
92902-55-1 |
Source


|
| Record name | 3-(phenylsulfanyl)aniline hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(furan-2-ylmethyl)-2-[(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide](/img/structure/B2750580.png)

![N-(benzo[c][1,2,5]thiadiazol-4-yl)-2-oxo-2H-pyran-5-carboxamide](/img/structure/B2750582.png)
![N-(3-(3-(1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)ureido)phenyl)acetamide](/img/structure/B2750583.png)






![2-{[3-(butan-2-yl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(3-chloro-4-methoxyphenyl)acetamide](/img/structure/B2750592.png)
![ethyl 2-(3-(3-chlorobenzo[b]thiophene-2-carbonyl)thioureido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2750595.png)

![Methyl 4-((3-carbamoyl-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)carbamoyl)benzoate hydrochloride](/img/structure/B2750602.png)